BENZYL ALCOHOL, m-((p-AMINOPHENYL)AZO)-
Description
Chemical Identity and Structure Benzyl alcohol, m-((p-aminophenyl)azo)- (CAS 69321-18-2) is an aromatic alcohol derivative featuring an azo (-N=N-) bridge linking the benzyl alcohol moiety to a para-aminophenyl group. Its molecular formula is C₁₃H₁₃N₃O, with a molecular weight of 227.27 g/mol (). The compound’s structure combines the hydroxyl functionality of benzyl alcohol with the photoisomerizable and chromophoric properties of the azo group, making it relevant in dye chemistry and photoresponsive materials ().
Properties
CAS No. |
69321-18-2 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
[3-[(4-aminophenyl)diazenyl]phenyl]methanol |
InChI |
InChI=1S/C13H13N3O/c14-11-4-6-12(7-5-11)15-16-13-3-1-2-10(8-13)9-17/h1-8,17H,9,14H2 |
InChI Key |
CXSVYDYSXZRTGF-FOCLMDBBSA-N |
SMILES |
C1=CC(=CC(=C1)N=NC2=CC=C(C=C2)N)CO |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=C(C=C2)N)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzyl alcohol, m-((p-aminophenyl)azo)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound is compared to analogs with positional isomers or differing substituents:
Key Observations :
- Substituent Position : Meta-substituted azo compounds (e.g., the target compound) show intermediate steric effects compared to ortho- or para-substituted analogs. Para-substituted derivatives often exhibit higher catalytic activity in enzymatic systems due to reduced steric hindrance .
- Functional Groups: The p-aminophenyl group in the target compound confers distinct electronic properties compared to dimethylamino (p-N(CH₃)₂) derivatives.
Toxicity and Mutagenicity
Data from bacterial and mammalian assays highlight critical differences:
Mechanistic Insight: The azo group (-N=N-) in the target compound is a known pro-mutagen, requiring metabolic reduction to aromatic amines for genotoxicity. The para-aminophenyl group may facilitate this bioactivation compared to alkyl-substituted analogs .
Catalytic and Physicochemical Properties
- Enzymatic Activity : Unlike benzyl alcohol derivatives with electron-donating groups (e.g., p-methoxy), which increase reaction rates in aryl-alcohol oxidase (AAO) systems by ~5-fold , the azo group in the target compound likely impedes enzyme binding due to steric bulk and electronic effects.
- Photoisomerization: The azo group allows cis-trans isomerization under UV/visible light, a property absent in non-azo analogs like 4-hydroxy-alpha-(methylaminomethyl)benzyl alcohol (). This feature is exploitable in photoresponsive materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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